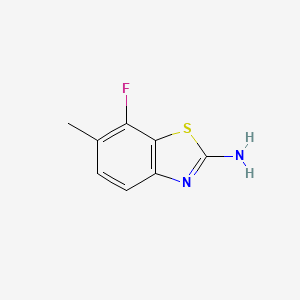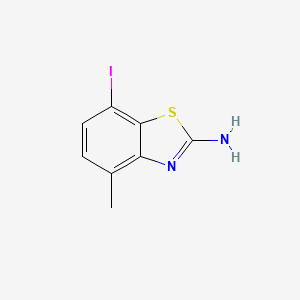
2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide (NBI-74313) is a small molecule that has been studied for its potential use as a therapeutic agent. NBI-74313 is a member of the indole family of compounds, which are known for their ability to interact with various biological targets. NBI-74313 has been studied for its potential use in the treatment of a variety of diseases, including cancer, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide has been studied for its potential use in the treatment of a variety of diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of a variety of tumor cell lines, including those of pancreatic and colon cancer. In inflammatory diseases, this compound has been studied for its ability to reduce inflammation in animal models of arthritis and asthma. In neurological disorders, this compound has been studied for its potential to protect against stroke-induced brain damage.
Wirkmechanismus
The exact mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide is still under investigation. However, it is believed that this compound binds to a variety of biological targets, including the serotonin 5-HT1A receptor, the dopamine D2 receptor, and the histamine H3 receptor. By binding to these receptors, this compound is thought to modulate their activity, leading to the observed therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to decrease inflammation, reduce oxidative stress, and inhibit the growth of tumor cells. In humans, this compound has been shown to reduce anxiety and improve mood.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide in laboratory experiments is its high potency and selectivity. This compound is a highly potent molecule, meaning that it can bind to its target receptors with high affinity. Additionally, this compound is a highly selective molecule, meaning that it has the ability to bind to specific receptors without affecting other receptors.
The main limitation of using this compound in laboratory experiments is its low solubility. This compound is a lipophilic molecule, meaning that it does not readily dissolve in water. This can make it difficult to work with in laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for research into 2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide. These include further studies into its mechanism of action, its potential use in the treatment of additional diseases, and its potential use in combination with other therapeutic agents. Additionally, further research into the safety and efficacy of this compound in humans is needed before it can be used clinically. Finally, further research into the solubility of this compound is needed to make it easier to work with in laboratory experiments.
Synthesemethoden
2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide can be synthesized from a variety of starting materials, including indole, benzyl bromide, and N-methylacetamide. The synthesis of this compound involves a multi-step process that begins with the condensation of indole and benzyl bromide to form the indole-benzyl bromide intermediate. This intermediate is then reacted with N-methylacetamide to produce this compound.
Eigenschaften
IUPAC Name |
2-(1-benzylindol-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-19-18(21)11-15-13-20(12-14-7-3-2-4-8-14)17-10-6-5-9-16(15)17/h2-10,13H,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATGHOYHCJMDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514984 |
Source


|
| Record name | 2-(1-Benzyl-1H-indol-3-yl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56999-27-0 |
Source


|
| Record name | 2-(1-Benzyl-1H-indol-3-yl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

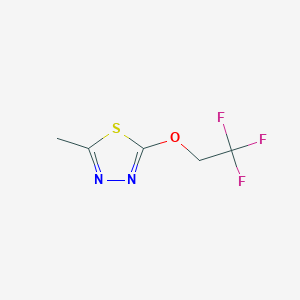
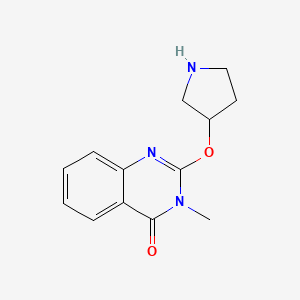
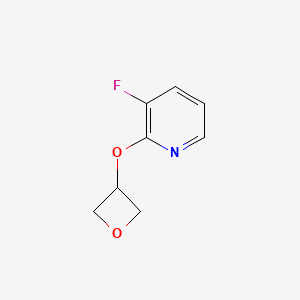
![1-benzyl-3-{5-[(benzylcarbamoyl)amino]-2,6-dimethylpyridin-3-yl}urea](/img/structure/B6431918.png)
![6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6431923.png)
![2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6431936.png)

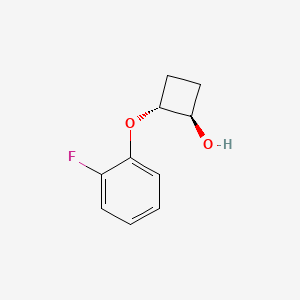
![methyl 5-oxo-1-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxylate](/img/structure/B6431965.png)
